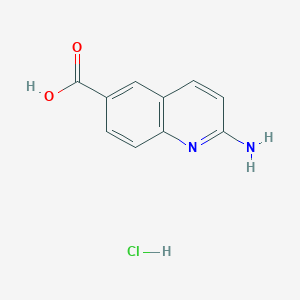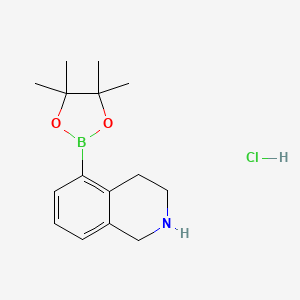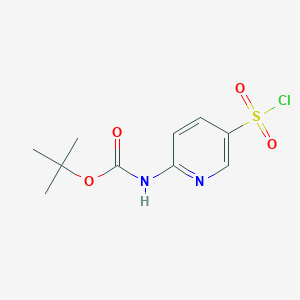![molecular formula C11H13BrClNO3S B15296934 Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate is an organic compound that features a pyridine ring substituted with bromine and chlorine atoms, along with a sulfinyl group and a butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate typically involves the reaction of 3-bromo-6-chloropyridine with appropriate sulfinylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfinyl group. The final step involves esterification with butanol to form the butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyridine derivative.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the pyridine derivative without the sulfinyl group.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfinyl group and halogen atoms can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 2-(3-bromo-6-chloropyridin-2-yl)acetate
Uniqueness
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate is unique due to the presence of both a sulfinyl group and a butyl ester, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H13BrClNO3S |
|---|---|
Poids moléculaire |
354.65 g/mol |
Nom IUPAC |
butyl 2-(3-bromo-6-chloropyridin-2-yl)sulfinylacetate |
InChI |
InChI=1S/C11H13BrClNO3S/c1-2-3-6-17-10(15)7-18(16)11-8(12)4-5-9(13)14-11/h4-5H,2-3,6-7H2,1H3 |
Clé InChI |
OYAAORDPWPPLKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CS(=O)C1=C(C=CC(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)




![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)
![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)

![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)



